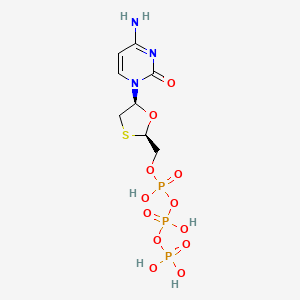

Lamivudine Triphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N3O12P3S |

|---|---|

Molecular Weight |

469.2 g/mol |

IUPAC Name |

[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |

InChI Key |

YLEQMGZZMCJKCN-NKWVEPMBSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Synonyms |

3TC-TP lamivudine triphosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Lamivudine Triphosphate in HIV Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamivudine, a cornerstone of antiretroviral therapy, is a potent nucleoside reverse transcriptase inhibitor (NRTI). Its efficacy relies on its intracellular conversion to the active metabolite, lamivudine triphosphate (3TC-TP). This document provides a comprehensive technical overview of the molecular mechanisms by which 3TC-TP inhibits HIV-1 replication. It details the intracellular phosphorylation pathway, the dual mechanisms of competitive inhibition and chain termination of viral DNA synthesis, and the development of drug resistance, primarily through the M184V mutation in the reverse transcriptase enzyme. This guide consolidates quantitative data on the drug's potency and pharmacokinetics, outlines key experimental methodologies for its study, and provides visual representations of the critical pathways and processes involved.

Intracellular Activation and Mechanism of Action

Lamivudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[1][2] This process is carried out by host cellular kinases.

Intracellular Phosphorylation Pathway

Once inside the host cell, lamivudine is sequentially phosphorylated to lamivudine monophosphate (3TC-MP), lamivudine diphosphate (3TC-DP), and finally to the active this compound (3TC-TP).[1][2] This multi-step enzymatic conversion is crucial for the drug's antiviral activity.

Dual Inhibition of HIV-1 Reverse Transcriptase

This compound inhibits HIV-1 reverse transcriptase (RT) through a dual mechanism:

-

Competitive Inhibition: 3TC-TP is a structural analog of the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for the active site of the HIV-1 RT enzyme.[3] This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Once incorporated into the growing viral DNA chain, 3TC-TP acts as a chain terminator.[1] Lamivudine lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation.[4]

Quantitative Analysis of this compound Activity

The antiviral potency of lamivudine and its active triphosphate form has been quantified through various in vitro and intracellular assays.

In Vitro Inhibitory Concentrations

The half-maximal inhibitory concentration (IC50) of lamivudine against HIV-1 varies depending on the cell line and viral strain.

| Compound | Parameter | Value | Cell Line/Virus Strain | Reference |

| Lamivudine | IC50 | 0.002 - 1.14 µM | Various cell lines and HIV-1 strains | [5] |

| Lamivudine | IC50 | 1.6 ± 0.13 µM | Wild-type HIV-1 | [6] |

| This compound | IC50 | ~50-100 fold increase for M184V vs WT | Recombinant HIV-1 RT | [7] |

Pharmacokinetic Parameters

The intracellular concentrations of 3TC-TP are critical for its antiviral efficacy.

| Parameter | Value (300 mg once daily) | Value (150 mg twice daily) | Reference |

| Intracellular 3TC-TP | |||

| AUC₀₋₂₄ (pmol·h/10⁶ cells) | 59.5 (51.8 to 68.3) | 44.0 (38.0 to 51.0) | [8] |

| Cmax (pmol/10⁶ cells) | 4.10 (3.59 to 4.69) | 2.95 (2.47 to 3.51) | [8] |

| C₂₄ (pmol/10⁶ cells) | 1.49 (1.19 to 1.86) | 1.23 (1.00 to 1.52) | [8] |

| Plasma Lamivudine | |||

| AUC₀₋₂₄ (ng·h/mL) | 8,354 (7,609 to 9,172) | 4,773 (4,408 to 5,169) | [8] |

Values are presented as geometric mean (90% confidence interval).

Drug Resistance

The primary mechanism of resistance to lamivudine is the selection of a single amino acid substitution, M184V, in the HIV-1 reverse transcriptase enzyme.[2]

The M184V Mutation

The M184V mutation reduces the affinity of the reverse transcriptase for 3TC-TP, allowing the enzyme to preferentially bind the natural substrate, dCTP.[4] This leads to a significant increase in the IC50 for lamivudine. While conferring high-level resistance to lamivudine, the M184V mutation can also reduce viral fitness and, in some cases, increase susceptibility to other NRTIs like zidovudine and tenofovir.[3]

Experimental Protocols

Quantification of Intracellular this compound

A validated ion-pair reversed-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly used.[8]

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Lysis and Extraction: A known number of cells are lysed, and intracellular contents are extracted, typically using a methanol-based solution.

-

Sample Preparation: An internal standard (e.g., 2-chloroadenosine 5′-triphosphate) is added to the cell extract.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate 3TC-TP from other cellular components.

-

Mass Spectrometric Detection: A triple-quadrupole mass spectrometer operating in negative ionization mode is used for detection and quantification using multiple reaction monitoring (MRM).

-

Quantification: A calibration curve is generated using known concentrations of 3TC-TP to determine the concentration in the samples.

HIV-1 Reverse Transcriptase Inhibition Assay (Phenotypic Assay)

This assay measures the susceptibility of HIV-1 RT to 3TC-TP.[8]

Methodology:

-

Virus/Enzyme Source: HIV-1 particles can be obtained from patient plasma or cell culture supernatants. Alternatively, recombinant wild-type or mutant HIV-1 RT can be used.

-

Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), deoxynucleoside triphosphates (dATP, dGTP, dTTP, and a low concentration of dCTP), and a radiolabeled or fluorescently labeled nucleotide for detection.

-

Inhibition: The reaction is performed in the presence and absence of varying concentrations of 3TC-TP.

-

Incubation: The reaction mixtures are incubated at 37°C to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. For radiolabeled assays, this can be done by measuring the incorporation of the radiolabeled nucleotide. For other assays, techniques like PCR-based amplification of the product can be used.[8]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 3TC-TP, and the IC50 value is determined.

Conclusion

This compound remains a critical component of HIV-1 therapy due to its potent and specific inhibition of the viral reverse transcriptase. Its dual mechanism of competitive inhibition and chain termination effectively suppresses viral replication. Understanding the intricacies of its intracellular activation, the quantitative aspects of its inhibitory activity, and the molecular basis of resistance is paramount for the continued development of effective antiretroviral strategies and the management of HIV-1 infection. The experimental protocols outlined provide a framework for the continued investigation and monitoring of lamivudine's efficacy and the evolution of viral resistance.

References

- 1. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid non-culture-based assay for clinical monitoring of phenotypic resistance of human immunodeficiency virus type 1 to lamivudine (3TC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of Reverse Transcriptase (RT) Mutations Conferring Resistance to Lamivudine and Etravirine: Effects on Fitness and RT Activity of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Rapid Non-Culture-Based Assay for Clinical Monitoring of Phenotypic Resistance of Human Immunodeficiency Virus Type 1 to Lamivudine (3TC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Phosphorylation Pathway of Lamivudine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B virus (HBV) infections. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (L-TP). This technical guide provides a comprehensive overview of the intracellular phosphorylation pathway of lamivudine, detailing the enzymatic steps, kinetic parameters, and established experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate the intracellular metabolism of lamivudine and similar nucleoside analogs.

Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a synthetic pyrimidine nucleoside analog that requires intracellular anabolic phosphorylation to exert its antiviral activity.[1] Once transported into the cell, either by passive diffusion or via uptake transporters, lamivudine undergoes a three-step phosphorylation cascade to form lamivudine monophosphate (L-MP), lamivudine diphosphate (L-DP), and finally the active moiety, this compound (L-TP).[1][2] L-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator upon its incorporation into the nascent viral DNA, thereby halting viral replication.[2] Understanding the intricacies of this phosphorylation pathway is crucial for optimizing drug efficacy, overcoming resistance mechanisms, and designing novel nucleoside analog-based therapies.

The Intracellular Phosphorylation Pathway

The conversion of lamivudine to its active triphosphate form is a sequential process catalyzed by host cellular kinases. The efficiency of this pathway can vary between different cell types and can be influenced by various factors, including the proliferative state of the cell and the presence of other drugs.

Caption: Intracellular phosphorylation pathway of lamivudine.

Step 1: Lamivudine to Lamivudine Monophosphate (L-MP)

The initial and often rate-limiting step in the activation of lamivudine is its phosphorylation to L-MP. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[1] The activity of dCK is highly dependent on the cell cycle, with significantly higher activity in proliferating cells.

Step 2: Lamivudine Monophosphate to Lamivudine Diphosphate (L-DP)

L-MP is subsequently phosphorylated to L-DP by UMP/CMP kinase (CMPK) , also known as cytidylate kinase.[1] This enzyme is responsible for the phosphorylation of both uridine and cytidine monophosphates and their analogs.

Step 3: Lamivudine Diphosphate to this compound (L-TP)

The final phosphorylation step, converting L-DP to the active L-TP, is catalyzed by nucleoside diphosphate kinase (NDPK) .[1] NDPK is a housekeeping enzyme with broad substrate specificity, responsible for the transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.

Quantitative Data: Enzyme Kinetics

The efficiency of each phosphorylation step is determined by the kinetic parameters of the respective enzymes. While comprehensive kinetic data for lamivudine and its metabolites with human enzymes are not exhaustively available in all literature, the following table summarizes the known and relative values.

| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Cell Type/Source |

| Deoxycytidine Kinase (dCK) | Lamivudine | Data not found | Data not found | Human |

| UMP/CMP Kinase (CMPK) | Lamivudine Monophosphate | Data not found | Efficient substrate | Human recombinant |

| Nucleoside Diphosphate Kinase (NDPK) | Lamivudine Diphosphate | Data not found | Data not found | Human erythrocytes |

Note: The search for specific Km and Vmax values for the phosphorylation of lamivudine and its metabolites by human kinases yielded limited direct quantitative data. The provided information is based on qualitative descriptions of substrate efficiency from the available literature.

Experimental Protocols

The study of the intracellular phosphorylation of lamivudine typically involves cell culture, incubation with the drug, extraction of intracellular metabolites, and subsequent analysis by high-performance liquid chromatography (HPLC).

Cell Culture

4.1.1. HepG2 Cells (Human Hepatocellular Carcinoma)

HepG2 cells are a commonly used model for studying the metabolism of drugs in hepatocytes.

-

Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.

4.1.2. Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are a primary cell model for studying the metabolism of antiretroviral drugs.

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. For studies requiring cell proliferation, phytohemagglutinin (PHA) can be added.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Drug Incubation and Metabolite Extraction

Caption: General experimental workflow for studying lamivudine phosphorylation.

-

Cell Seeding: Seed an appropriate number of cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight (for adherent cells like HepG2).

-

Drug Incubation: Treat the cells with the desired concentration of lamivudine (e.g., 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Harvesting:

-

Adherent Cells (HepG2): Aspirate the medium, wash the cells twice with ice-cold PBS, and then detach them using a cell scraper in the presence of a small volume of PBS.

-

Suspension Cells (PBMCs): Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any extracellular drug.

-

Metabolite Extraction:

-

Resuspend the cell pellet in 200 µL of ice-cold 70% methanol.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 30 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the cell debris.

-

Carefully collect the supernatant containing the intracellular metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

-

HPLC Analysis of Lamivudine and its Metabolites

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for the simultaneous quantification of lamivudine and its phosphorylated metabolites.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

-

Example Mobile Phase A: 50 mM Ammonium acetate, pH 5.0

-

Example Mobile Phase B: Methanol

-

-

Gradient Program: A linear gradient from a low to a high percentage of the organic modifier is used to elute the more retained phosphorylated metabolites.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 270 nm.

-

Quantification: The concentrations of lamivudine, L-MP, L-DP, and L-TP are determined by comparing their peak areas to those of known standards.

Conclusion

The intracellular phosphorylation of lamivudine is a critical determinant of its antiviral activity. This guide has outlined the key enzymatic steps, provided a summary of the available kinetic data, and detailed the experimental protocols necessary for the investigation of this pathway. A thorough understanding of these processes is essential for the rational design of new nucleoside analog drugs with improved activation profiles and for the optimization of existing therapeutic regimens. Further research is warranted to fully elucidate the kinetic parameters of the human enzymes involved in lamivudine phosphorylation to refine our understanding of its intracellular metabolism.

References

A Technical Guide to the Stereoselective Synthesis of Lamivudine for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine (3TC), is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant clinical importance in the treatment of HIV/AIDS and Hepatitis B. Its therapeutic efficacy is critically dependent on its stereochemistry, with the desired biological activity residing exclusively in the (-)-β-L-enantiomer, while the (+)-β-D-enantiomer is associated with cytotoxicity. Consequently, the development of efficient and highly stereoselective synthetic routes to lamivudine is of paramount importance in medicinal chemistry and pharmaceutical manufacturing. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of lamivudine, focusing on enzymatic resolutions, the use of chiral auxiliaries, and stereocontrolled glycosylation reactions. Detailed experimental protocols for key methodologies are provided, alongside a comparative analysis of their efficiencies.

Introduction to Lamivudine and the Importance of Stereochemistry

Lamivudine is a synthetic nucleoside analogue that inhibits the reverse transcriptase of HIV and the hepatitis B virus.[1][2] The molecule possesses two chiral centers, leading to four possible stereoisomers. The biological activity resides in the cis-(-)-enantiomer, which highlights the critical need for precise stereochemical control during its synthesis.[3][4] Early synthetic methods often produced racemic mixtures, necessitating challenging and often inefficient resolution steps.[1] Modern approaches focus on establishing the desired stereochemistry early in the synthetic sequence to maximize yield and purity.

Key Stereoselective Synthetic Strategies

The stereoselective synthesis of lamivudine primarily revolves around two key challenges: the formation of the 1,3-oxathiolane ring with the correct relative stereochemistry (cis) and the control of the absolute stereochemistry at the C2 and C5 positions. The principal strategies employed to address these challenges are:

-

Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR): These methods utilize enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer. DKR offers the advantage of theoretically converting 100% of the starting material to the desired product.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, yielding the enantiomerically enriched product.

-

Stereoselective Glycosylation: This approach focuses on the crucial step of coupling the 1,3-oxathiolane moiety with the cytosine base, controlling the stereochemistry at the anomeric center (C5).

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from various stereoselective synthetic methods for lamivudine, providing a basis for comparison of their efficiencies.

| Method | Key Reagents/Catalysts | Intermediate | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Overall Yield | Reference |

| Enzymatic Dynamic Kinetic Resolution | Surfactant-treated subtilisin Carlsberg | Acetylated 1,3-oxathiolane | 85% ee for the intermediate | 40% (3 steps) | [1][5] |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL B) | Acetylated 1,3-oxathiolane | 84% ee for the enantiomeric intermediate | - | [1][6] |

| Chiral Auxiliary | L-menthol | Menthyl glyoxylate derived oxathiolane | >99% de after crystallization | - | |

| Stereoselective Glycosylation | Zirconium (IV) chloride (ZrCl4) | N-glycosylated product | Preferential formation of the cis-(-)-isomer | Quantitative (for the glycosylation step) | [7] |

| Stereoselective Glycosylation | Silanes (Et3SiH or PMHS) and I2 | N-glycosylated product | β:α > 50:1 | 95% (for glycosylation and reduction) | [8][9] |

| Crystallization-Induced DKR | L-menthol | Menthyl ester of the oxathiolane | - | High | [10] |

| Cocrystal Resolution | (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL] | Lamivudine | >99.9% ee | - | [4] |

Experimental Protocols

Enzymatic Dynamic Kinetic Resolution of a 1,3-Oxathiolane Intermediate

This protocol is based on the work described by Hu et al. and provides a method for the asymmetric synthesis of a key lamivudine intermediate using a surfactant-treated subtilisin Carlsberg.[1][6]

Materials:

-

2-(Dimethoxymethyl)-1,3-oxathiolan-5-one

-

Surfactant-treated subtilisin Carlsberg (STS)

-

Triethylamine (TEA)

-

Phenyl acetate

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of 2-(dimethoxymethyl)-1,3-oxathiolan-5-one (0.1 mmol) in THF (1 mL) at 4 °C, add triethylamine (0.1 mmol) and phenyl acetate (0.3 mmol).

-

Add surfactant-treated subtilisin Carlsberg (20 mg) to initiate the reaction.

-

Stir the mixture at 4 °C for 48 hours.

-

Monitor the reaction progress by chiral HPLC.

-

Upon completion, filter off the enzyme and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the enantioenriched acetylated 1,3-oxathiolane intermediate.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

This method, adapted from Goodyear et al., utilizes L-menthol as a chiral auxiliary to control the stereochemistry of the 1,3-oxathiolane ring.[10]

Materials:

-

Menthyl glyoxylate hydrate

-

1,4-Dithiane-2,5-diol

-

Toluene

Procedure:

-

A mixture of menthyl glyoxylate hydrate and 1,4-dithiane-2,5-diol is heated in toluene.

-

This procedure initially produces a mixture of four diastereoisomers.

-

Through a crystallization-induced dynamic kinetic resolution, the desired diastereomer is obtained in high yield after crystallization.

-

The purified diastereomer is then carried forward in the synthesis.

ZrCl4-Mediated Stereoselective N-Glycosylation

This protocol, described by Aher et al., employs zirconium (IV) chloride as a Lewis acid to promote the stereoselective coupling of the 1,3-oxathiolane acetate with silylated cytosine.[11][7]

Materials:

-

Enantiomerically pure 1,3-oxathiolane acetate

-

Silylated N4-acetylcytosine

-

Zirconium (IV) chloride (ZrCl4)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of silylated N4-acetylcytosine in acetonitrile at room temperature, add the 1,3-oxathiolane acetate.

-

Add zirconium (IV) chloride (0.5 equivalents) to the mixture.

-

Stir the reaction at 25-30 °C and monitor by TLC or HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

The crude product is purified by crystallization to yield the desired cis-nucleoside.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the key concepts and workflows in the stereoselective synthesis of lamivudine.

Caption: Overview of major stereoselective routes to lamivudine.

Caption: Principle of Enzymatic Dynamic Kinetic Resolution (DKR).

References

- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Biochemical Characterization of Lamivudine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a synthetic nucleoside analog, is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, lamivudine 5'-triphosphate (3TC-TP). This document provides a comprehensive technical overview of the biochemical properties of 3TC-TP, including its mechanism of action, kinetic parameters of interaction with viral and human polymerases, and detailed experimental protocols for its characterization. Quantitative data are presented to facilitate comparative analysis, and key pathways and workflows are visualized to provide a clear conceptual framework for researchers in the field.

Mechanism of Action

Lamivudine is a prodrug that, upon entering a host cell, is phosphorylated by host kinases to its active triphosphate form.[1] This process is critical for its antiviral activity.

Intracellular Activation Pathway

The activation of lamivudine to lamivudine triphosphate is a three-step enzymatic process:

-

Lamivudine → Lamivudine Monophosphate (3TC-MP): Catalyzed by deoxycytidine kinase.

-

3TC-MP → Lamivudine Diphosphate (3TC-DP): Catalyzed by cytidine monophosphate/deoxycytidine monophosphate kinase.

-

3TC-DP → this compound (3TC-TP): Catalyzed by nucleoside diphosphate kinase.[2]

The resulting 3TC-TP is the pharmacologically active molecule that targets the viral replication machinery.

Inhibition of Viral Polymerases

This compound is a structural analog of deoxycytidine triphosphate (dCTP). It exerts its antiviral effect through a dual mechanism targeting the viral polymerases (Reverse Transcriptase in HIV and DNA Polymerase in HBV).[1][3]

-

Competitive Inhibition: 3TC-TP competes with the natural substrate, dCTP, for the active site of the viral polymerase.[4]

-

Chain Termination: Once incorporated into the nascent viral DNA strand, 3TC-TP halts further elongation. This is because it possesses a sulfur atom in place of the 3'-hydroxyl group on the pentose ring, which is essential for forming the phosphodiester bond with the next incoming nucleotide.[5][6]

This premature chain termination results in incomplete, non-functional viral DNA, thereby preventing viral replication.[1]

Biochemical Parameters and Selectivity

The efficacy and safety profile of lamivudine are defined by the kinetic interactions of 3TC-TP with its target viral enzymes versus host cellular polymerases.

Inhibition of Viral Polymerases

3TC-TP is a potent inhibitor of HBV polymerase and a moderately effective inhibitor of HIV-1 reverse transcriptase. Resistance mutations, notably M552V/I in HBV polymerase and M184V/I in HIV-1 RT, significantly reduce the binding affinity of 3TC-TP, leading to a substantial increase in the inhibition constant (Kᵢ).[3]

| Enzyme | Variant | Parameter | Value (μM) | Reference |

| HBV Polymerase | Wild-Type | Kᵢ (for 3TC-TP) | 0.81 ± 0.15 | |

| Wild-Type | Kₘ (for dCTP) | 0.28 ± 0.04 | ||

| M552V Mutant | Kᵢ (for 3TC-TP) | 6.5 ± 0.9 | ||

| M552I Mutant | Kᵢ (for 3TC-TP) | 24 ± 4 | ||

| HIV-1 RT | Wild-Type | Kᵢ (for 3TC-TP) | ~1-5 (μM range) | |

| M184V Mutant | Fold Increase in Kᵢ | >50 |

Table 1: Kinetic Parameters for Inhibition of Viral Polymerases by this compound.

Interaction with Human DNA Polymerases and Mitochondrial Toxicity

A key advantage of lamivudine is its high selectivity for viral polymerases over human DNA polymerases.[4] However, like other nucleoside reverse transcriptase inhibitors (NRTIs), it can interact with human mitochondrial DNA polymerase γ (Pol γ), which is a source of potential toxicity.[6] Pre-steady-state kinetic analysis shows that the efficiency of 3TC-TP incorporation by human polymerases is significantly lower than that of the natural nucleotide dCTP. The selectivity factor, which represents the discrimination against the analog, is a critical measure of potential off-target effects.

| Human Polymerase | Parameter | Value | Reference |

| DNA Polymerase β | Selectivity Factor¹ | 3,300 | [1] |

| DNA Polymerase λ | Selectivity Factor¹ | 46 | [1] |

| DNA Polymerase η | Selectivity Factor¹ | >8,000 | [1] |

| DNA Polymerase γ | Selectivity Factor¹ | 2,900 | [1] |

Table 2: Selectivity of Human DNA Polymerases for dCTP over this compound (3TC-TP). ¹Selectivity Factor = (kₚ/Kₑ)dCTP / (kₚ/Kₑ)3TC-TP, where kₚ is the rate of incorporation and Kₑ is the equilibrium dissociation constant. A higher value indicates greater selectivity for the natural nucleotide and lower potential for incorporation of the analog.

Experimental Protocols

Characterizing the biochemical activity of 3TC-TP involves specific enzymatic assays. The following sections outline the methodologies for key experiments.

General Workflow for Polymerase Inhibition Assays

The general principle behind determining the inhibitory potential of 3TC-TP is to measure the activity of a polymerase enzyme in the presence and absence of the inhibitor. This is typically done by quantifying the incorporation of a radiolabeled natural nucleotide into a synthetic DNA or RNA template-primer.

References

- 1. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lamivudine Triphosphate in Terminating Viral DNA Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a synthetic nucleoside analogue, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. As a prodrug, its efficacy is entirely dependent on its intracellular conversion to the active metabolite, lamivudine triphosphate (3TC-TP). This guide provides a detailed examination of the biochemical mechanisms by which 3TC-TP acts as a potent chain terminator of viral DNA synthesis. It outlines the dual inhibitory action of competitive binding and incorporation, presents quantitative data on its pharmacological parameters, details the experimental protocols used to elucidate its function, and provides visual diagrams of the key molecular and experimental pathways.

Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1, HIV-2, and HBV.[1][2] Its therapeutic action is not exerted by the drug itself, but by its intracellularly phosphorylated form, this compound (3TC-TP).[3][4] This active moiety is a structural analog of the natural deoxycytidine triphosphate (dCTP).[3] The central mechanism of 3TC-TP is its ability to be incorporated into the nascent viral DNA chain by viral polymerases—reverse transcriptase for HIV and DNA polymerase for HBV—and subsequently halt further elongation of that chain.[4][5] This act of chain termination is a critical step in disrupting the viral replication cycle.[3][]

Mechanism of Action: A Dual Approach to Viral Inhibition

The antiviral activity of lamivudine is a multi-step intracellular process that culminates in the termination of viral DNA synthesis.

Intracellular Phosphorylation

Lamivudine is administered as an inactive prodrug that readily enters host cells, likely through both passive diffusion and active transport mechanisms.[1][7] Once inside the cell, it undergoes a series of three phosphorylation steps, catalyzed by host cell kinases, to become the active this compound (3TC-TP).[1][8]

-

Lamivudine → Lamivudine Monophosphate (3TC-MP): Catalyzed by deoxycytidine kinase.[1]

-

3TC-MP → Lamivudine Diphosphate (3TC-DP): Catalyzed by cytidine monophosphate/deoxycytidine monophosphate kinase.[1]

-

3TC-DP → this compound (3TC-TP): Catalyzed by nucleoside diphosphate kinase.[1]

This intracellular trapping of the phosphorylated, active form allows for a prolonged intracellular half-life, which is significantly longer than the plasma half-life of the parent drug.[8][9]

Competitive Inhibition and DNA Chain Termination

The antiviral effect of 3TC-TP is achieved through a dual mechanism targeting the viral polymerase enzyme:

-

Competitive Inhibition: As a close structural analog of the natural deoxycytidine triphosphate (dCTP), 3TC-TP competes with dCTP for binding to the active site of the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[3][9][10] This competitive binding reduces the rate at which the natural nucleotide is incorporated.

-

Chain Termination: The primary mechanism of action is the incorporation of 3TC-TP into the growing viral DNA strand.[4][5] Viral polymerases recognize and incorporate 3TC-TP as if it were dCTP. However, lamivudine is a dideoxynucleoside analog, meaning it lacks the 3'-hydroxyl (-OH) group on its sugar moiety.[3][5] This 3'-OH group is essential for forming the 5' to 3' phosphodiester bond that links one nucleotide to the next.[4][5] Once 3TC-TP is incorporated, the absence of this group makes it impossible for the polymerase to add the subsequent nucleotide, leading to the immediate and irreversible termination of DNA chain elongation.[3][5]

A key advantage of lamivudine is its high selectivity for viral polymerases over human cellular DNA polymerases (such as α, β) and mitochondrial DNA (mtDNA) polymerase, which it only weakly inhibits.[2][8][11] This selectivity is a major contributor to its favorable safety profile and lower toxicity compared to some other NRTIs.[8]

Visualization of the Signaling Pathway

The following diagram illustrates the intracellular activation of lamivudine and its mechanism of action.

Quantitative Data Summary

The efficacy and pharmacological behavior of lamivudine and its active triphosphate form have been quantified in numerous studies. The tables below summarize key parameters.

Table 1: Pharmacokinetic Parameters of Lamivudine and Intracellular 3TC-TP

| Parameter | Lamivudine (Plasma) - 300 mg Dose | Lamivudine (Plasma) - 150 mg Dose | 3TC-TP (Intracellular) - 300 mg Dose | 3TC-TP (Intracellular) - 150 mg Dose | Reference |

| AUC | 8,354 ng·h/ml | 4,773 ng·h/ml | 59.5 pmol·h/10⁶ cells | 44.0 pmol·h/10⁶ cells | [9] |

| C | Not specified | Not specified | 4.10 pmol/10⁶ cells | 2.95 pmol/10⁶ cells | [9] |

| C | Not specified | Not specified | 1.49 pmol/10⁶ cells | 1.23 pmol/10⁶ cells | [9] |

| Intracellular Half-life | N/A | N/A | ~15.5 hours (HIV-infected cells) | ~19 hours (HBV-infected cells) | [8] |

AUC: Area under the curve; Cmax: Maximum concentration; C24: Concentration at 24 hours.

Table 2: In Vitro Activity and Inhibition Constants

| Parameter | Value | Cell/Enzyme System | Virus | Reference |

| Ki (Inhibition Constant) | 10-16 µM | HIV-1 Reverse Transcriptase | HIV-1 | [12] |

| EC | 0.07 µM to 0.2 µM | Human Peripheral Blood Mononuclear Cells (PBMC) | HIV-1 | [13] |

| IC | 76 nM (0.076 µM) | Human Peripheral Blood Mononuclear Cells (PBMC) | HIV-1 | |

| CC | >2,500 µM | HeLaT4 cells | N/A | [14] |

Ki: Inhibition constant; EC50: Half maximal effective concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.

Key Experimental Protocols

The mechanisms of 3TC-TP have been elucidated through a combination of enzymatic and cell-based assays.

Protocol: In Vitro Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of 3TC-TP to inhibit the enzymatic activity of purified viral polymerase.

Objective: To determine the inhibition constant (Ki) or the 50% inhibitory concentration (IC50) of 3TC-TP against viral RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase.

-

Synthetic template-primer (e.g., poly(rA)-oligo(dT)).

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).

-

Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dTTP).

-

This compound (3TC-TP) at various concentrations.

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT).

-

Trichloroacetic acid (TCA) for precipitation.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, the template-primer, and all dNTPs except the radiolabeled one.

-

Inhibitor Addition: Add varying concentrations of 3TC-TP to a series of reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Add a standardized amount of purified HIV-1 RT to each tube.

-

Initiation of Reaction: Start the polymerization reaction by adding the radiolabeled dNTP (e.g., [³H]dTTP).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Termination: Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized, radiolabeled DNA polymers.

-

Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the RT activity.

-

Data Analysis: Plot the percentage of RT inhibition against the log concentration of 3TC-TP. Use this curve to calculate the IC

50value. The Ki can be determined using Michaelis-Menten kinetics by performing the assay with varying concentrations of the competing natural substrate (dCTP).

Protocol: Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of lamivudine in a biological context, accounting for cellular uptake and metabolic activation.

Objective: To determine the half-maximal effective concentration (EC50) of lamivudine against viral replication in a cell culture model.

Materials:

-

Susceptible host cells (e.g., phytohemagglutinin-stimulated PBMCs for HIV, HepG2 cells for HBV).

-

Cell culture medium and supplements.

-

High-titer viral stock (e.g., HIV-1, HBV).

-

Lamivudine at various concentrations.

-

96-well cell culture plates.

-

Method for quantifying viral replication (e.g., p24 antigen ELISA kit for HIV, qPCR for HBV DNA).

-

Method for assessing cell viability (e.g., WST-1 or MTT assay).

Methodology:

-

Cell Plating: Seed the host cells into 96-well plates at a predetermined density and allow them to adhere or stabilize.

-

Drug Treatment: Prepare serial dilutions of lamivudine and add them to the appropriate wells. Include untreated control wells.

-

Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

Quantify Viral Replication: After incubation, collect the cell culture supernatant. Quantify the amount of a viral marker, such as the p24 antigen for HIV, using an ELISA.

-

Assess Cytotoxicity: In a parallel plate without viral infection, perform a cell viability assay (e.g., WST-1) to measure any cytotoxic effects of the drug at the tested concentrations. This is used to determine the CC

50. -

Data Analysis: Plot the percentage of viral inhibition against the log concentration of lamivudine to determine the EC

50. The therapeutic index (TI) can be calculated as CC50/ EC50.

Conclusion

This compound is a highly effective chain terminator of viral DNA synthesis, representing a critical component in the management of HIV and HBV infections. Its mechanism of action is a refined, multi-stage process involving intracellular activation, competitive inhibition of viral polymerases, and ultimately, incorporation into the nascent DNA chain, which causes an irreversible halt to replication. The high selectivity of 3TC-TP for viral enzymes over host polymerases underscores its clinical utility and favorable safety profile. The experimental protocols detailed herein have been fundamental in characterizing its biochemical and cellular pharmacology, providing a robust framework for the continued development and optimization of antiviral therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 7. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profound suppression of hepatitis B virus replication with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indiangenericmedicines.com [indiangenericmedicines.com]

- 12. The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Game-Changer: A Technical Chronicle of Lamivudine's Discovery and Development as an Antiretroviral Agent

For Immediate Release

MONTREAL, QC & RESEARCH TRIANGLE PARK, NC – This whitepaper provides an in-depth technical guide on the discovery and history of lamivudine (3TC), a pivotal antiretroviral agent. Tailored for researchers, scientists, and drug development professionals, this document details the journey of lamivudine from its synthesis to its established role in combination therapy for Human Immunodeficiency Virus (HIV), transforming the landscape of AIDS treatment.

Executive Summary

Lamivudine, a synthetic nucleoside analogue, emerged from a concerted effort in the late 1980s to combat the burgeoning HIV/AIDS pandemic. Its discovery was a landmark achievement, offering a potent and less toxic alternative to existing therapies. This document outlines the key milestones in its development, its mechanism of action, preclinical and clinical data, and the experimental protocols that validated its efficacy and safety.

The Dawn of a New Antiretroviral: Discovery and Early History

The story of lamivudine begins at the Montreal-based pharmaceutical company BioChem Pharma, where chemist Dr. Bernard Belleau and his team synthesized a racemic mixture of 2',3'-dideoxy-3'-thiacytidine (BCH-189) in 1988.[1] A pivotal collaboration with Dr. Yung-Chi Cheng at Yale University revealed the compound's potent anti-HIV activity.[1] Subsequent stereoisomer separation in 1989 demonstrated that the (-)-enantiomer, later named lamivudine, possessed the desired antiviral effect with significantly lower cytotoxicity than its (+)-counterpart.[1] This discovery of stereospecific activity was a critical advancement in the pursuit of safer antiretroviral drugs. Glaxo Wellcome (now GlaxoSmithKline) licensed the drug and spearheaded its clinical development.

Mechanism of Action: A Chain Terminator of HIV Replication

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity is contingent upon intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP). This process is initiated by cellular kinases.

Caption: Intracellular anabolic pathway of lamivudine.

3TC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. The absence of a 3'-hydroxyl group on the sugar moiety of lamivudine results in the termination of DNA chain elongation, thereby halting viral replication.

Caption: Mechanism of lamivudine-mediated HIV DNA chain termination.

Preclinical and Clinical Development: A Rigorous Path to Approval

Lamivudine underwent a comprehensive series of preclinical and clinical trials to establish its safety and efficacy.

In Vitro Anti-HIV Activity

Lamivudine demonstrated potent activity against various strains of HIV-1 in different cell lines with minimal cytotoxicity, resulting in a high therapeutic index.

| Cell Line | Virus Strain | IC50 (µM) |

| MT-4 | HIV-1 IIIB | 0.003 - 0.2 |

| CEM | HIV-1 RF | 0.01 - 0.06 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates | 0.001 - 0.004 |

Pivotal Phase III Clinical Trials

The efficacy of lamivudine in combination with zidovudine (AZT) was established in several large-scale, randomized, controlled trials.

| Trial | Treatment Arms | Duration | Key Findings |

| NUCA 3001 | AZT + 3TC vs. AZT monotherapy vs. 3TC monotherapy | 52 weeks | Combination therapy resulted in a sustained increase in CD4+ cells (~50 cells/mm³) and a ~1 log10 decrease in HIV-1 RNA levels compared to baseline.[2] |

| NUCB 3001 | AZT + 3TC vs. AZT monotherapy | 48 weeks | The combination of 3TC and zidovudine led to a rise in CD4 counts of 75-85 cells/mm³ that was sustained at 48-60 cells/mm³ above baseline at 48-52 weeks.[2] |

| CAESAR | Addition of 3TC to existing AZT-containing regimen vs. placebo | 52 weeks | The addition of lamivudine significantly reduced the risk of AIDS progression or death by 58% (relative hazard 0.42).[3] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize lamivudine.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Reaction Setup: A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer, recombinant HIV-1 RT, and varying concentrations of the test compound (e.g., this compound).

-

Nucleotide Incorporation: A radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP) is added to the mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Precipitation and Washing: The reaction is stopped, and the newly synthesized DNA is precipitated and washed to remove unincorporated radiolabeled nucleotides.

-

Quantification: The radioactivity of the precipitated DNA is measured using a scintillation counter. The concentration of the inhibitor that reduces RT activity by 50% (IC50) is then calculated.

Cell-Based Anti-HIV Assay (MT-4 Cell Line)

This assay determines the in vitro efficacy of a drug in protecting cells from HIV-induced cytopathic effects.

-

Cell Culture and Infection: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1, are infected with a laboratory-adapted strain of HIV-1.

-

Drug Treatment: Immediately following infection, the cells are cultured in the presence of serial dilutions of the test compound.

-

Incubation: The cultures are incubated for 4-5 days at 37°C.

-

Quantification of Viral Replication: The extent of viral replication is assessed by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the drug that inhibits p24 production by 50% (IC50) is determined.

The M184V Mutation: A Paradigm of Resistance and Fitness

The widespread use of lamivudine led to the emergence of the M184V mutation in the HIV reverse transcriptase gene. This mutation confers high-level resistance to lamivudine. However, viruses harboring the M184V mutation exhibit reduced replicative fitness and, paradoxically, can resensitize AZT-resistant strains to zidovudine. This has allowed for the continued use of lamivudine in combination regimens, even in the presence of this mutation.

Logical Workflow: From Concept to Clinic

The development of lamivudine followed a structured pathway from initial discovery to regulatory approval.

Caption: Lamivudine's drug discovery and development workflow.

Conclusion: An Enduring Legacy in HIV Treatment

Lamivudine's journey from a laboratory curiosity to a cornerstone of antiretroviral therapy is a testament to the power of chemical innovation, collaborative research, and rigorous clinical evaluation. Its favorable safety profile and synergistic activity with other antiretrovirals have cemented its place in the armamentarium against HIV. The story of lamivudine continues to inform the development of new and improved therapies for viral diseases.

References

- 1. pharmalive.com [pharmalive.com]

- 2. The treatment of antiretroviral-naive subjects with the 3TC/zidovudine combination: a review of North American (NUCA 3001) and European (NUCB 3001) trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomised trial of addition of lamivudine or lamivudine plus loviride to zidovudine-containing regimens for patients with HIV-1 infection: the CAESAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Lamivudine Triphosphate: A Deep Dive into its Core Role in Hepatitis B Virus Suppression

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the pivotal role of lamivudine triphosphate in the suppression of the Hepatitis B virus (HBV). It delves into the molecular mechanisms, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this potent antiviral agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.

Executive Summary

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the management of chronic hepatitis B. Upon administration, lamivudine is an inactive prodrug that requires intracellular phosphorylation to its active form, this compound (3TC-TP).[][2] This active metabolite is the key effector molecule that directly inhibits HBV replication. This compound acts as a competitive inhibitor of the viral reverse transcriptase (also known as DNA polymerase) and, upon incorporation into the nascent viral DNA chain, leads to premature chain termination, thus halting viral replication.[2][3] This guide will explore the intricate details of this mechanism, present key quantitative data on its inhibitory activity, and provide detailed protocols for its study in laboratory settings.

Mechanism of Action of this compound

The antiviral activity of lamivudine is entirely dependent on its conversion to the triphosphate form within the host cell.[] This process is mediated by host cellular kinases.

Intracellular Phosphorylation Pathway

Lamivudine enters the hepatocyte and undergoes a three-step phosphorylation process:

-

Lamivudine to Lamivudine Monophosphate (3TC-MP): This initial step is catalyzed by deoxycytidine kinase.

-

3TC-MP to Lamivudine Diphosphate (3TC-DP): Cytidylate kinase is responsible for this conversion.

-

3TC-DP to this compound (3TC-TP): The final and rate-limiting step is carried out by other cellular kinases, such as phosphoglycerate kinase or pyruvate kinase.[4]

The resulting this compound is a structural analog of the natural deoxycytidine triphosphate (dCTP).[3]

Inhibition of HBV Reverse Transcriptase

The HBV reverse transcriptase is a multifunctional enzyme responsible for transcribing the pre-genomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) found in mature virions.[5] this compound exerts its inhibitory effect through a dual mechanism:

-

Competitive Inhibition: 3TC-TP competes with the endogenous dCTP for the active site of the HBV reverse transcriptase.[3] This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Once incorporated into the growing viral DNA strand, this compound halts further elongation.[2][3] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[3] The premature termination of DNA synthesis results in an incomplete and non-infectious viral genome.

Quantitative Inhibitory Data

The potency of this compound against HBV polymerase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe its efficacy. These values can vary depending on the specific assay conditions and whether the wild-type or a drug-resistant mutant of HBV is being tested. The most common resistance mutations occur in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the reverse transcriptase.[6][7]

| Parameter | Virus Strain | Value (µM) | Reference(s) |

| IC50 | Wild-type HBV | 0.01 - 0.1 | [8][9] |

| YMDD mutant (M552V) | 1 - 10 | [8][9] | |

| YMDD mutant (M552I) | > 10 | [8][9] | |

| Ki | Wild-type HBV | 0.032 | [8][10] |

| YMDD mutant (M552V) | 0.96 | [8][10] | |

| YMDD mutant (M552I) | > 2.0 | [8][10] |

Table 1: Inhibitory Constants of this compound against HBV Polymerase

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-HBV activity of this compound.

In Vitro HBV Polymerase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HBV polymerase.

Objective: To determine the IC50 and/or Ki of this compound for HBV polymerase.

Materials:

-

Purified recombinant HBV polymerase

-

Oligonucleotide template and primer mimicking a region of the HBV pgRNA

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dCTP)

-

This compound

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Stop solution (containing EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Reaction Setup: Prepare a master mix containing the reaction buffer, oligonucleotide template-primer, and all dNTPs except the radiolabeled one.

-

Inhibitor Addition: Aliquot the master mix into reaction tubes and add varying concentrations of this compound. Include a no-inhibitor control.

-

Enzyme Addition: Add purified HBV polymerase to each tube to initiate the reaction.

-

Initiation with Radiolabel: Start the polymerization reaction by adding the radiolabeled dNTP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

PAGE Analysis: Separate the reaction products (extended primers) by denaturing PAGE.

-

Quantification: Visualize and quantify the radiolabeled products using a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation if the Km for the natural substrate (dCTP) is known.

Cell-Based Anti-HBV Assay using HepG2.2.15 Cells

This assay evaluates the efficacy of lamivudine in a cellular context, where the drug must be taken up by the cells and phosphorylated to its active form. The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV virions.

Objective: To determine the EC50 (half-maximal effective concentration) of lamivudine for the inhibition of HBV replication in a cell culture model.

Materials:

-

HepG2.2.15 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lamivudine

-

Reagents for DNA extraction

-

Reagents and equipment for Southern blotting or quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

Drug Treatment: Treat the cells with a range of concentrations of lamivudine. Include a no-drug control.

-

Incubation: Incubate the cells for a period of 6-9 days, with daily changes of the medium containing the appropriate concentration of lamivudine.

-

Harvesting: After the incubation period, harvest the cell culture supernatant to analyze extracellular HBV DNA, and lyse the cells to analyze intracellular HBV DNA replicative intermediates.

-

DNA Extraction: Extract viral DNA from both the supernatant and the cell lysates.

-

HBV DNA Analysis:

-

Southern Blot: Separate the extracted DNA by agarose gel electrophoresis, transfer to a membrane, and probe with a radiolabeled HBV-specific DNA probe. This allows for the visualization and quantification of different HBV DNA species (relaxed circular, double-stranded linear, and single-stranded DNA).[11][12][13]

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA using primers and a probe specific for a conserved region of the HBV genome.[14][15][16]

-

-

Data Analysis: Determine the concentration of HBV DNA for each lamivudine concentration and calculate the EC50 value using non-linear regression.

Conclusion

This compound is a highly effective inhibitor of HBV replication, acting through a well-defined dual mechanism of competitive inhibition and chain termination of the viral reverse transcriptase. Its efficacy is dependent on efficient intracellular phosphorylation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for the continued study and development of lamivudine and other nucleoside analogs as therapies for chronic hepatitis B. Understanding the nuances of its mechanism of action and the methods to evaluate its potency is critical for optimizing current treatment strategies and for the discovery of next-generation antiviral agents.

References

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 6. Natural YMDD-motif mutants affect clinical course of lamivudine in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmm.ir [ijmm.ir]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [scholarship.libraries.rutgers.edu]

- 11. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ice-hbv.org [ice-hbv.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. LNA real-time PCR probe quantification of hepatitis B virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genomica.uaslp.mx [genomica.uaslp.mx]

- 16. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

Foundational Research on Dideoxynucleoside Analogue Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research on dideoxynucleoside analogue inhibitors, a cornerstone class of antiviral therapeutics. This document provides a comprehensive overview of their mechanism of action, key experimental evaluations, and critical quantitative data, tailored for researchers, scientists, and professionals in drug development.

Introduction to Dideoxynucleoside Analogues

Dideoxynucleoside analogues are synthetic molecules that mimic natural deoxynucleosides, the building blocks of DNA. The defining structural feature of these analogues is the absence of a hydroxyl group at the 3' position of the pentose sugar ring. This modification is the key to their therapeutic action, particularly as antiviral agents. The pioneering work on these compounds, such as 3'-azido-3'-deoxythymidine (zidovudine, AZT), revolutionized the treatment of retroviral infections like HIV.[1]

Mechanism of Action: Chain Termination

The primary mechanism by which dideoxynucleoside analogues exert their antiviral effect is through the termination of viral DNA chain elongation during reverse transcription.[1] The process can be summarized in the following steps:

-

Cellular Uptake and Anabolic Phosphorylation: Dideoxynucleoside analogues are administered as prodrugs and are taken up by host cells.[2] Inside the cell, they are sequentially phosphorylated by host cellular kinases to their active triphosphate form.[2][3] For example, zidovudine is converted to zidovudine triphosphate.

-

Competitive Inhibition of Viral Reverse Transcriptase: The resulting dideoxynucleoside triphosphate competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of the viral reverse transcriptase (RT).[4]

-

Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming dNTP.[4] This leads to the immediate cessation of DNA chain elongation, thereby halting viral replication.[1]

Quantitative Data on Key Dideoxynucleoside Analogues

The following tables summarize key quantitative data for several foundational dideoxynucleoside analogue inhibitors. These values are critical for comparing the potency and pharmacokinetic profiles of these compounds.

Table 1: In Vitro Anti-HIV Activity

| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 (Wild-Type) | Various | 0.003 - >2.0 | [5] |

| Zidovudine (AZT) | HIV-1 (HXB2) | - | 0.012 | [6] |

| Didanosine (ddI) | HIV-1 (Wild-Type) | Various | 0.02 - >10.0 | [5] |

| Lamivudine (3TC) | HIV-1 | Various | 0.002 - 1.14 | [7] |

IC50 (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Compound | Parameter | Value | Unit | Reference |

| Didanosine (ddI) | Systemic Clearance | 64 | mL/min/kg | [8] |

| Didanosine (ddI) | Volume of Distribution (steady state) | 0.39 | L/kg | [8] |

| Didanosine (ddI) | Terminal Elimination Half-life | 28 | min | [8] |

| Didanosine (ddI) | Oral Bioavailability | 8 - 11 | % | [8] |

Table 3: Pharmacokinetic Parameters in Humans

| Compound | Parameter | Value | Unit | Reference |

| Didanosine (ddI) | Oral Bioavailability | 30 - 40 | % | [4] |

| Didanosine (ddI) | Plasma Half-life | 1.5 | hours | [9] |

| Didanosine (ddI) | Intracellular Half-life | >12 | hours | [9] |

| Lamivudine (3TC) | Oral Bioavailability | 86 | % | [10] |

| Lamivudine (3TC) | Serum Half-life | 5 - 7 | hours | [10] |

Experimental Protocols

Detailed methodologies for the evaluation of dideoxynucleoside analogues are crucial for reproducible research. The following sections outline the core experimental protocols.

Synthesis of Dideoxynucleoside Analogues

A common and improved protocol for the synthesis of 2',3'-dideoxynucleosides like zalcitabine (ddC) and didanosine (ddI) involves the radical deoxygenation of a ribonucleoside precursor.[11][12]

General Procedure for the Synthesis of Zalcitabine (ddC) from a Protected Cytidine Derivative:

-

Protection of the 5'-Hydroxyl Group: The starting ribonucleoside (e.g., cytidine) is first protected at the 5'-hydroxyl position, typically with a silyl ether group like tert-butyldimethylsilyl (TBS).

-

Formation of the 2',3'-bis-Xanthate: The protected ribonucleoside is then reacted with carbon disulfide (CS2) and an alkylating agent (e.g., bromoethane) to form a 2',3'-bis-xanthate derivative.

-

Radical Deoxygenation: The key deoxygenation step is carried out using a radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) and a reducing agent such as tris(trimethylsilyl)silane, which is a less hazardous alternative to tributyltin hydride (Bu3SnH).[12] This reaction removes the xanthate groups and reduces the 2' and 3' positions.

-

Deprotection: The 5'-O-silyl protecting group is removed using a reagent like tetrabutylammonium fluoride (TBAF) to yield the final 2',3'-dideoxycytidine (zalcitabine).[12]

In Vitro Anti-HIV Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and is widely used to determine the cytotoxic effects of compounds and their ability to protect cells from virus-induced cytopathicity.[13]

Protocol:

-

Cell Plating: Seed target cells (e.g., MT-4 cells) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test dideoxynucleoside analogue and add them to the wells. Include control wells with no compound (cell control) and wells with virus but no compound (virus control).

-

Virus Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 4-5 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the IC50 value of the compound.

References

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. Phosphorylation of nucleoside analog antiretrovirals: a review for clinicians [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation between Viral Resistance to Zidovudine and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Didanosine - Wikipedia [en.wikipedia.org]

- 10. Lamivudine | Johns Hopkins HIV Guide [hopkinsguides.com]

- 11. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Note: Quantification of Intracellular Lamivudine Triphosphate by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B Virus (HBV) infections.[1][2][][4] For its antiviral activity, lamivudine must be anabolized intracellularly to its pharmacologically active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP).[1][4][5] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, thereby halting viral replication.[1][2][][4]

Monitoring the intracellular concentrations of 3TC-TP is crucial for understanding its pharmacokinetics/pharmacodynamics (PK/PD) relationship, assessing patient adherence, and optimizing therapeutic regimens.[6] However, quantifying this polar, low-abundance metabolite within a complex cellular matrix presents significant analytical challenges, including its instability and the presence of interfering endogenous nucleotides.[7][8]

This application note provides a detailed protocol for the sensitive and selective quantification of intracellular 3TC-TP using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for this application.

Principle: Intracellular Activation of Lamivudine

Lamivudine enters the cell either by passive diffusion or via uptake transporters.[2] Inside the cell, it undergoes a three-step sequential phosphorylation process, catalyzed by host cell kinases, to form the active 3TC-TP.[2][5] The rate-limiting step is often the final phosphorylation from the diphosphate to the triphosphate form.[2] Understanding this pathway is essential for interpreting intracellular drug levels.

Caption: Intracellular phosphorylation pathway of lamivudine (3TC) to its active triphosphate form (3TC-TP).

Experimental Protocols

The overall workflow involves isolating cells, extracting the intracellular metabolites, and analyzing the extract by LC-MS/MS.

Caption: General experimental workflow for intracellular 3TC-TP quantification.

Materials and Reagents

-

Standards: this compound (3TC-TP), Lamivudine (3TC), and a suitable stable isotope-labeled internal standard (IS), e.g., ¹³C¹⁵N₂-Lamivudine or Emtricitabine triphosphate (FTC-TP).[8]

-

Cells: Peripheral Blood Mononuclear Cells (PBMCs) or relevant cell lines (e.g., HepG2).[5]

-

Solvents: LC-MS grade methanol, acetonitrile, water.

-

Buffers: Ammonium hydroxide, ammonium bicarbonate, acetic acid, or other volatile buffers.[8][9]

-

Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, weak anion exchange), microcentrifuge tubes.[9][10]

Sample Preparation: Intracellular Extraction

Monitoring pharmacologically active metabolites is challenging due to their instability and low concentrations.[7][8] This protocol is a composite based on validated methods.

-

Cell Isolation and Counting: Isolate PBMCs from whole blood using a Ficoll density gradient. Count the cells accurately using a hemocytometer or automated cell counter to normalize the final concentration (e.g., fmol/10⁶ cells).

-

Cell Lysis:

-

Pellet a known number of cells (e.g., 10 x 10⁶) by centrifugation (e.g., 500 x g for 10 min at 4°C).

-

Resuspend the cell pellet in ice-cold 70% methanol (e.g., 200 µL) to lyse the cells and precipitate proteins.[11]

-

Add the internal standard to the lysis solution before adding it to the cells to account for extraction variability.

-

-

Protein Precipitation:

-

Vortex the cell lysate vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 17,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.[8]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new tube. The sample can be stored at -80°C until analysis.[6]

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Two primary approaches exist: direct quantification of 3TC-TP or indirect quantification via enzymatic dephosphorylation to 3TC. The direct method is preferred for its specificity.

Method 1: Direct Quantification of 3TC-TP

This method typically uses anion-exchange chromatography to retain the highly polar triphosphate metabolite.[6][12]

| Parameter | Typical Conditions |

| LC System | UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290) |

| Column | Anion-exchange column, e.g., Thermo Biobasic AX (5 µm) or similar.[6][12] |

| Mobile Phase A | Acetonitrile/water with a volatile buffer (e.g., 40% ACN, 0.06% acetic acid, 10 mM ammonium formate).[8] |

| Mobile Phase B | Acetonitrile/water with a different pH/ionic strength (e.g., 30% ACN, 0.3% NH₄OH, 1 mM ammonium formate).[8] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A gradient program is used to elute the analytes. |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API-5000, Waters Xevo TQ).[6][8] |

| Ionization Mode | Electrospray Ionization (ESI), typically positive or negative mode. |

| MRM Transitions | Precursor ion → Product ion (e.g., for 3TC-TP: m/z 470 → 112).[8] |

Method 2: Indirect Quantification (via dephosphorylation)

This method involves converting 3TC-TP to 3TC, which can be analyzed using more common reversed-phase chromatography.

-

Enzymatic Dephosphorylation: Treat the cell lysate with an enzyme like alkaline phosphatase to convert all phosphorylated forms to the parent nucleoside, 3TC.

-

LC-MS/MS of 3TC: Analyze the resulting sample using a validated method for lamivudine.

| Parameter | Typical Conditions |

| LC System | UPLC/HPLC system |

| Column | Reversed-phase C18 column (e.g., Waters ACQUITY CSH C18, 1.7 µm).[8] |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid.[9][13] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[9][13] |

| Flow Rate | 0.2 - 0.4 mL/min |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | ESI, Positive |

| MRM Transitions | For 3TC: m/z 230 → 112.[9][13] For IS (e.g., ³TC-¹³C¹⁵N₂): m/z 233 → 115.[13] |

Data Presentation and Method Validation Summary